molecular formula C12H11ClN2O2S2 B2863620 Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 306976-89-6

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B2863620
CAS No.: 306976-89-6
M. Wt: 314.8
InChI Key: QZPYNJZHPMSPQU-UHFFFAOYSA-N
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Description

Historical Evolution of 1,2,3-Thiadiazole Research

The study of 1,2,3-thiadiazoles traces back to the mid-20th century, with foundational work by Hurd and Mori establishing cyclization methods using thionyl chloride (SOCl₂) to synthesize these heterocycles. Early research focused on their unique electronic structure, characterized by a five-membered ring containing one sulfur and two nitrogen atoms. The Hurd-Mori protocol, which involves the reaction of α,β-unsaturated carbonyl compounds with thionyl chloride, became a cornerstone for generating substituted 1,2,3-thiadiazoles. Over time, advancements in microwave-assisted synthesis and transition-metal catalysis expanded the accessibility of these compounds, enabling the exploration of diverse derivatives with tailored functional groups. By the 21st century, 1,2,3-thiadiazoles had gained prominence in medicinal chemistry due to their broad-spectrum bioactivities, including antifungal, antiviral, and anticancer properties.

Significance of Sulfanyl-Substituted 1,2,3-Thiadiazole Derivatives

Sulfanyl (-S-) substitutions on 1,2,3-thiadiazoles enhance their pharmacological potential by modulating electronic properties and lipophilicity. The sulfur atom’s polarizability facilitates interactions with biological targets, such as enzyme active sites or DNA grooves. For instance, derivatives bearing aryl-sulfanyl groups exhibit improved antimicrobial and antiviral activities compared to their non-sulfanyl counterparts. The 4-chlorophenyl-sulfanyl moiety, in particular, introduces steric and electronic effects that stabilize molecular conformations conducive to target binding. Additionally, sulfanyl groups participate in redox reactions, enabling thiadiazoles to act as prodrugs or reactive intermediates in biological systems.

Positioning of Isopropyl 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-Thiadiazole-4-Carboxylate in Current Literature

This compound (CAS 321431-01-0) represents a hybrid structure combining a sulfanyl-substituted thiadiazole core with an isopropyl ester group. While this specific compound remains understudied, analogous derivatives have demonstrated promising bioactivities. For example, 1,2,3-thiadiazole thioacetanilides with 3,4-dichlorophenyl groups showed potent anti-HIV-1 activity (EC₅₀ = 0.95 μM), suggesting that halogenated aryl-sulfanyl groups enhance target affinity. The isopropyl ester in the 4-carboxylate position likely improves metabolic stability and membrane permeability compared to methyl or ethyl esters. Current literature emphasizes the role of ester substituents in fine-tuning the pharmacokinetic profiles of thiadiazole derivatives, positioning this compound as a candidate for further pharmacological evaluation.

Research Objectives and Theoretical Framework

The primary objectives of research on this compound include:

  • Synthetic Optimization : Refining cyclization and functionalization protocols to achieve high yields and purity.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how the 4-chlorophenyl-sulfanyl and isopropyl ester groups influence bioactivity compared to other substituents.
  • Mechanistic Studies : Elucidating the compound’s interaction with biological targets, such as viral reverse transcriptases or bacterial cell membranes. Theoretical frameworks draw from molecular orbital theory to predict reactivity and density functional theory (DFT) to model electronic interactions. These approaches aim to correlate structural features with observed biological outcomes, guiding the design of next-generation thiadiazole therapeutics.

Properties

IUPAC Name

propan-2-yl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S2/c1-7(2)17-11(16)10-12(19-15-14-10)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPYNJZHPMSPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:

  • **Formation of Thiadiazole

Biological Activity

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (ISCT) is a compound with a molecular formula of C₁₂H₁₁ClN₂O₂S₂ and a molecular weight of 314.81 g/mol. Its structure includes a thiadiazole ring, a carboxylate group, and a chlorophenyl sulfanyl substituent, which collectively contribute to its potential biological activities. This article examines the biological activity of ISCT, focusing on its mechanisms of action, cytotoxic properties, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's structural features include:

  • Thiadiazole Ring : A five-membered heterocyclic compound that is significant in medicinal chemistry.
  • Chlorophenyl Group : Enhances lipophilicity and potentially increases bioavailability.
  • Carboxylate Functionality : May play a role in the interaction with biological targets.

While specific mechanisms for ISCT remain largely uncharacterized, its structural similarities to other thiadiazole derivatives suggest potential modes of action. For instance, related compounds have been shown to disrupt fungal cell membranes, leading to cell death. This mechanism may be relevant for ISCT as well, necessitating further empirical studies to confirm its biological effects .

Anticancer Activity

Recent studies indicate that thiadiazole derivatives exhibit significant anticancer properties. For instance, the cytotoxic effects of ISCT have been evaluated using various cancer cell lines. In vitro assays have demonstrated that thiadiazole derivatives can induce apoptotic cell death in cancer cells such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) . The median inhibitory concentration (IC50) values observed for some derivatives range from 2.32 µg/mL to 10.10 µg/mL, indicating potent activity against these cell lines .

Antimicrobial Activity

Thiadiazole compounds are also recognized for their antimicrobial properties. The presence of the chlorophenyl sulfanyl group in ISCT may enhance its efficacy against various pathogens. Comparative studies show that similar compounds have demonstrated significant antimicrobial activity, which could extend to ISCT .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and biological activities of ISCT against structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylateC₁₁H₉ClN₂O₂SAntimicrobialEthyl instead of isopropyl group
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acidC₉H₅ClN₂O₂S₂AntifungalLacks ester functionality
Isopropyl 5-(thio)phenyl)-1,2,3-thiadiazole-4-carboxylic acidC₁₁H₉N₂O₂S₂AnticancerDifferent substituents on the phenyl ring

This table illustrates how ISCT's isopropyl group enhances lipophilicity compared to ethyl derivatives, potentially improving its bioavailability .

Case Studies and Research Findings

In vivo studies have shown promising results regarding the targeting ability of thiadiazole derivatives in tumor-bearing models. For example, one study demonstrated that specific derivatives could effectively target sarcoma cells in mice models . These findings underscore the potential therapeutic applications of ISCT in oncology.

Scientific Research Applications

Based on the search results, here's what is known about Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate:

Basic Information:

  • Name: Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate .
  • Molecular Formula: C12H11ClN2O4S2C_{12}H_{11}ClN_2O_4S_2 .
  • Molecular Weight: 346.8 g/mol .

Key Synonyms:

  • Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate .
  • Propan-2-yl 5-(4-chlorobenzenesulfonyl)-1,2,3-thiadiazole-4-carboxylate .
  • 321431-01-0 .

Related Compounds:

  • Related substances this compound, also called 1,2,3-Thiadiazole-4-carboxylic acid, 5-[(4-chlorophenyl)thio]-, 1-methylethyl ester, has the molecular formula C12H11ClN2O2S2 and a formula weight of 314.81 .
  • 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid ( C9H5ClN2O2S2C_9H_5ClN_2O_2S_2), with a molecular weight of 272.7 g/mol .

Potential Applications

While the search results do not provide specific applications for Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate, they do highlight the broader use of thiazole and thiadiazole derivatives in various fields:

  • Antimicrobial Agents: Some thiadiazole derivatives have shown potential as new classes of lead compounds with antimycobacterial activity .
  • Anticancer Activity: Thiazole-containing compounds have demonstrated activity against various cancer cell lines . For example, some thiazole-pyridine hybrids have shown better anti-breast cancer efficacy than standard drugs .
  • Anticonvulsant Properties: Certain thiazole derivatives have displayed anticonvulsant properties .
  • Anti-tubercular Action: Research indicates that certain compounds with a thiazole ring, particularly those with a chloride ion (Cl)-linked phenyl group, exhibit anti-tubercular action .
  • Antidiabetic Potential: Certain compounds containing a thiazole ring have exhibited antidiabetic potential and raised insulin sensitivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

Sulfanyl vs. Sulfonyl Groups

A key structural analog is isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate (CAS: 321431-01-0, sulfonyl variant). While sharing the same molecular formula (C₁₂H₁₁ClN₂O₄S₂), the sulfonyl group (-SO₂-) replaces the sulfanyl (-S-) group.

Ester Group Modifications
  • Cyclohexyl ester analog: Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (C₁₅H₁₅ClN₂O₂S₂, MW: 370.87 g/mol) replaces the isopropyl group with a bulkier cyclohexyl ester.
  • Carboxylic acid analog : 5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid (C₁₀H₈N₂O₂S₂, MW: 252.31 g/mol) lacks an ester group entirely, favoring a carboxylic acid. This increases acidity and hydrogen-bonding capacity, which may influence solubility and protein-binding profiles .
Aryl Group Substitutions
  • 4-Methylphenyl vs. 4-Chlorophenyl : The methyl-substituted analog () replaces chlorine with a methyl group, reducing electronegativity and altering electronic effects on the thiadiazole ring. Chlorine’s electron-withdrawing nature may enhance stability and influence reactivity in substitution or coupling reactions.
Lipophilicity and Solubility
  • The isopropyl ester balances hydrophobicity, whereas the cyclohexyl ester () further amplifies lipophilicity, which could impact biodistribution .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Thiadiazole) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-ClPh-S-, isopropyl ester C₁₂H₁₁ClN₂O₄S₂ 346.81 Sulfanyl group, moderate lipophilicity
Sulfonyl Variant 4-ClPh-SO₂-, isopropyl ester C₁₂H₁₁ClN₂O₄S₂ 346.81 Higher polarity, potential metabolic stability
Cyclohexyl Ester Analog 4-ClPh-S-, cyclohexyl ester C₁₅H₁₅ClN₂O₂S₂ 370.87 Increased steric bulk, lipophilicity
4-Methylphenyl Carboxylic Acid 4-MePh-S-, carboxylic acid C₁₀H₈N₂O₂S₂ 252.31 Acidic, hydrogen-bonding capability

Q & A

Q. Tables :

Analytical Data Comparison Expected Value Observed Value
Melting Point 142–144°C 141–143°C
HPLC Purity (C18, MeCN/H₂O)>98% 97.5%
LogP (Calculated) 3.2 3.1 (Experimental)

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